

NSC61610: A Technical Guide to its Function as a LANCL2 Agonist

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Compound of Interest

Compound Name: NSC61610

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Abstract

This technical guide provides a comprehensive overview of **NSC61610**, a small molecule identified as an agonist of the Lanthionine Synthetase C-Like 2 (LANCL2) receptor. LANCL2 is an emerging therapeutic target for a range of inflammatory and immune-mediated diseases. This document consolidates the current understanding of **NSC61610**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to facilitate further research and drug development efforts targeting the LANCL2 pathway.

Introduction to LANCL2

Lanthionine Synthetase C-Like 2 (LANCL2) is a member of the LanC-like protein family and is broadly expressed in various cell types, including immune, epithelial, and muscle cells. It has been identified as a receptor for the plant hormone abscisic acid (ABA) and plays a crucial role in regulating immune responses and cellular metabolism. Activation of LANCL2 has been shown to exert anti-inflammatory effects, making it a promising therapeutic target for conditions such as inflammatory bowel disease (IBD), influenza, and other autoimmune disorders.

NSC61610: A Novel LANCL2 Agonist

NSC61610 is a benzimidazophenyl compound that was identified through in silico screening of chemical databases for its potential to bind to LANCL2. Subsequent in vitro and in vivo studies have validated its role as a LANCL2 agonist and demonstrated its therapeutic potential in preclinical models of inflammatory diseases.

Quantitative Data: Binding Affinity of NSC61610 to LANCL2

The direct interaction between **NSC61610** and LANCL2 has been quantified using Surface Plasmon Resonance (SPR). This technique measures the binding kinetics and affinity between a ligand and an analyte in real-time.

| Parameter | Value | Method | Reference |
|--|---------------|------------------------------------|---------------------|
| Equilibrium Dissociation Constant (KD) | 2.305 μ M | Surface Plasmon Resonance (SPR) | [1] |

Note: The KD value indicates a micromolar binding affinity of **NSC61610** for LANCL2. Further studies are required to determine the half-maximal effective concentration (EC50) for functional responses such as cAMP accumulation and PPAR γ activation.

Signaling Pathways of NSC61610-Mediated LANCL2 Activation

Activation of LANCL2 by **NSC61610** initiates a cascade of intracellular signaling events that ultimately lead to the modulation of gene expression and cellular responses. The primary signaling pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Downstream of this, the pathway can engage Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key regulator of inflammation and metabolism.

Diagram: NSC61610-LANCL2 Signaling Pathway



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Caption: **NSC61610** binds to and activates LANCL2, initiating a signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **NSC61610** as a LANCL2 agonist.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of the binding kinetics of **NSC61610** to LANCL2.^[1]

Objective: To quantify the binding affinity (KD) of **NSC61610** to purified LANCL2 protein.

Materials:

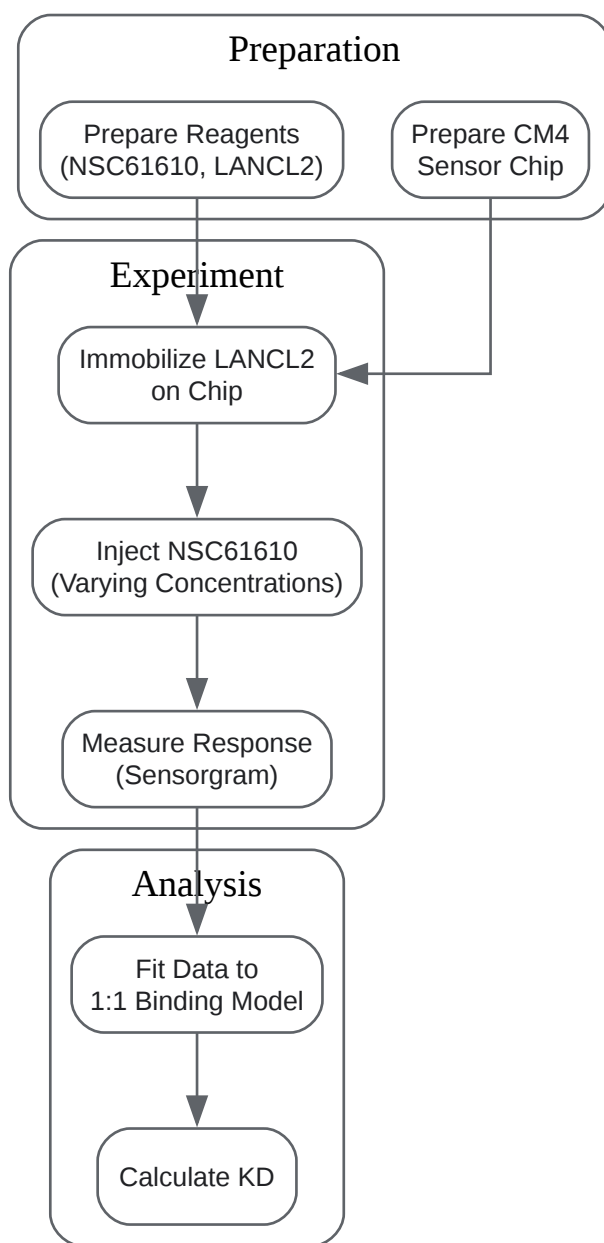
- Biacore T200 SPR instrument
- CM4 sensor chip
- Recombinant GST-LANCL2 protein
- **NSC61610**
- Absciscic acid (ABA) as a positive control
- Amine coupling kit (NHS, EDC)
- Running buffer (e.g., HBS-EP+)

Procedure:

- Sensor Chip Preparation:

- Activate the surface of a CM4 sensor chip by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC) for 720 seconds.[\[1\]](#)
- Immobilize GST-LANCL2 onto the activated surface via amine coupling to a target density of approximately 7,500 response units (RU).[\[1\]](#)
- Binding Analysis:
 - Prepare a series of concentrations of **NSC61610** (e.g., 1.57, 3.13, 6.25, 12.5 μ M) in running buffer.[\[1\]](#)
 - Inject the **NSC61610** solutions over the immobilized LANCL2 surface at a flow rate of 100 μ L/min.[\[1\]](#)
 - Set the injection time to 60 seconds and the dissociation time to 300 seconds.[\[1\]](#)
 - Due to the fast off-rate, a regeneration step between injections is not required.[\[1\]](#)
- Data Analysis:
 - Record the sensorgrams for each concentration.
 - Calculate the steady-state equilibrium dissociation constant (KD) by fitting the data to a 1:1 binding model.[\[1\]](#)

Diagram: SPR Experimental Workflow



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Caption: Workflow for determining **NSC61610**-LANCL2 binding affinity using SPR.

In Vivo Mouse Model of Influenza

This protocol details the evaluation of **NSC61610**'s therapeutic efficacy in a mouse model of influenza A virus infection.[1]

Objective: To assess the in vivo effects of **NSC61610** on influenza-related morbidity, mortality, and lung inflammation.

Materials:

- 8-10 week old C57BL/6 mice
- Influenza A H1N1pdm virus
- **NSC61610**
- 2-hydroxypropyl-beta-cyclodextrin (HPBCD) for formulation
- Phosphate-buffered saline (PBS)

Procedure:

- Infection:
 - Anesthetize mice and intranasally infect them with 350 plaque-forming units (pfu) of influenza A H1N1pdm virus.[\[1\]](#)
- Treatment:
 - Prepare a formulation of **NSC61610** in PBS containing 25 mg of HPBCD per mg of **NSC61610**.[\[1\]](#)
 - Administer **NSC61610** orally by gavage at a dose of 20 mg/kg/day.[\[1\]](#)
 - Administer the treatment daily from day 0 to day 12 post-infection.[\[1\]](#)
 - The control group receives an equal volume of the vehicle (PBS with HPBCD).[\[1\]](#)
- Monitoring and Analysis:
 - Monitor mice daily for weight loss and signs of disease.
 - At specified time points (e.g., days 3, 7, and 12 post-infection), sacrifice subsets of mice.[\[1\]](#)

- Collect lung tissue for analysis of:
 - Inflammatory gene expression (e.g., TNF- α , MCP-1) by qRT-PCR.[\[2\]](#)
 - Infiltration of immune cells (e.g., neutrophils, macrophages) by flow cytometry.[\[1\]](#)
 - Histopathology.

In Vivo Mouse Model of Colitis

This protocol describes the use of a dextran sodium sulfate (DSS)-induced colitis model to evaluate the anti-inflammatory effects of **NSC61610**.

Objective: To determine the efficacy of **NSC61610** in ameliorating experimental colitis.

Materials:

- C57BL/6 mice
- Dextran sodium sulfate (DSS)
- **NSC61610**

Procedure:

- Induction of Colitis:
 - Induce colitis by administering DSS (typically 2-5%) in the drinking water for a defined period (e.g., 5-7 days).
- Treatment:
 - Administer **NSC61610** orally to a treatment group of mice.
 - A control group receives a vehicle.
- Assessment of Colitis Severity:

- Monitor clinical signs daily, including body weight loss, stool consistency, and rectal bleeding.
- At the end of the study, sacrifice the mice and collect the colons.
- Measure colon length and weight.
- Perform histological analysis of colon sections to assess inflammation and tissue damage.
- Analyze gene expression of inflammatory markers in the colon tissue.

Mechanism of Action and Therapeutic Effects

NSC61610 exerts its therapeutic effects through the activation of the LANCL2 pathway, leading to a modulation of the immune response.

- Anti-inflammatory Effects: In preclinical models, **NSC61610** has been shown to down-modulate the expression of pro-inflammatory cytokines such as TNF- α and MCP-1.[2]
- Immunomodulation: Activation of LANCL2 by **NSC61610** promotes regulatory immune responses, including an increase in IL-10-producing CD8+ T cells and macrophages in the lungs during influenza infection.[1] This shift towards a regulatory phenotype helps to resolve inflammation and reduce immunopathology.
- PPAR γ -dependent mechanism: The anti-inflammatory effects of **NSC61610** have been shown to be dependent on the expression of PPAR γ in macrophages.[3]

Conclusion and Future Directions

NSC61610 has been validated as a bona fide agonist of LANCL2 with demonstrated therapeutic efficacy in preclinical models of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **NSC61610** and other LANCL2 agonists. Future research should focus on:

- Determining the functional potency (EC50) of **NSC61610** in various cell-based assays.
- Elucidating the full spectrum of downstream signaling pathways activated by LANCL2.

- Conducting further preclinical studies to evaluate the safety and efficacy of **NSC61610** in a wider range of disease models.
- Optimizing the pharmacokinetic and pharmacodynamic properties of **NSC61610** for potential clinical development.

The continued exploration of the LANCL2 pathway and its agonists like **NSC61610** holds significant promise for the development of novel therapeutics for inflammatory and autoimmune diseases.

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